Epiandrosterone
Overview
Description
Epiandrosterone, also known as 3β-androsterone, 3β-hydroxy-5α-androstan-17-one, or 5α-androstan-3β-ol-17-one, is a steroid hormone with weak androgenic activity. It is a metabolite of testosterone and dihydrotestosterone (DHT). This compound was first isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning from male urine . This compound naturally occurs in most mammals, including pigs, and is produced by the enzyme 5α-reductase from the adrenal hormone dehydrothis compound (DHEA) .
Mechanism of Action
- Epiandrosterone is a steroid hormone with weak androgenic activity. It acts as a metabolite of testosterone and dihydrotestosterone (DHT) .
- This compound interacts with certain enzymes, including glucose-6-phosphate dehydrogenase (G6PDH). These enzymes may be involved in its mechanism .
- One notable effect is the dilation of blood vessels, leading to increased blood flow. This can result in harder erections and enhanced muscle pump during exercise .
- This compound’s impact on pathways is multifaceted. It may influence the pentose phosphate pathway (PPP) by inhibiting G6PDH .
- Absorption : this compound is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA .
- Metabolism : It can also be produced from natural steroids like androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .
- Route of Elimination : Ultimately, it is released into the bloodstream and excreted in urine .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Epiandrosterone is involved in several biochemical reactions, primarily as a metabolite of dehydrothis compound (DHEA) and testosterone. It is produced by the enzyme 5α-reductase from DHEA and can also be synthesized from androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase . This compound interacts with various enzymes and proteins, including 5α-reductase, 17β-hydroxysteroid dehydrogenase, and 3β-hydroxysteroid dehydrogenase, which are involved in its biosynthesis and metabolism. These interactions are crucial for maintaining the balance of androgenic and estrogenic hormones in the body.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote the uptake of amino acids by cells, leading to increased protein synthesis and muscle growth . Additionally, this compound minimizes the catabolism of muscle proteins, thereby preserving muscle mass. It also acts as a precursor to estradiol, a female sex hormone, and can influence the hypolipidemic pathways, promoting fat loss . This compound’s effects on cell signaling pathways and gene expression are mediated through its interactions with androgen receptors and other nuclear receptors.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules, including androgen receptors and gamma-aminobutyric acid (GABA) receptors . It acts as a negative non-competitive modulator of the GABA/benzodiazepine-receptor complex, influencing neurotransmission and potentially affecting behavior . This compound also inhibits the pentose phosphate pathway, leading to vasodilation and improved blood flow . These molecular interactions contribute to its anabolic and androgenic properties, as well as its effects on gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but its degradation can be influenced by factors such as temperature, pH, and the presence of enzymes . Long-term studies have shown that this compound can have sustained effects on muscle growth, fat loss, and overall metabolic health . Prolonged exposure to high doses may lead to adverse effects, such as liver damage and hormonal imbalances .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses (250-500 mg per day) can promote muscle growth, fat loss, and improved metabolic health . Higher doses may lead to toxic or adverse effects, including liver damage, infertility, and behavioral changes . It is essential to carefully monitor the dosage and duration of this compound administration to minimize potential risks and maximize its benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of androgens and estrogens. It is produced from DHEA by the enzyme 5α-reductase and can be further metabolized to dihydrotestosterone (DHT) or estradiol . This compound also interacts with enzymes such as 17β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, which play crucial roles in its metabolism . These metabolic pathways are essential for maintaining hormonal balance and regulating various physiological processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) and albumin, which facilitate its transport in the bloodstream . Within cells, this compound can interact with intracellular receptors and transporters, influencing its localization and accumulation . These interactions are crucial for its biological activity and effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules and exerts its effects . The subcellular localization of this compound is essential for its role in regulating gene expression, cellular metabolism, and other physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Epiandrosterone can be synthesized from androstenedione through a series of reactions. The process involves:
- 3-carbonyl alkene esterification reaction
- 17-carbonyl ketal protection reaction
- Hydrolysis
- Palladium-carbon catalytic reduction reaction
- Acidic hydrolysis reaction
This method is advantageous due to the rich raw material source, low cost, mild synthesis conditions, and high yield .
Industrial Production Methods: Another method involves using 4-androstenedione as a raw material. This process is suitable for large-scale industrial production due to its low cost and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Epiandrosterone undergoes various chemical reactions, including:
- Oxidation: Conversion to this compound sulfate.
- Reduction: Conversion to androstanediol.
- Substitution: Formation of steroidal [17,16-d]pyrimidines .
Common Reagents and Conditions:
- Oxidation: Uses oxidizing agents like hydrogen peroxide.
- Reduction: Utilizes reducing agents such as sodium borohydride.
- Substitution: Involves reagents like pyrimidine derivatives .
Major Products:
- This compound sulfate
- Androstanediol
- Steroidal [17,16-d]pyrimidines
Scientific Research Applications
Epiandrosterone has diverse applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
- Biology: Studied for its role in metabolic pathways involving DHEA and testosterone.
- Medicine: Investigated for its potential anticancer activities, particularly against human gastric cancer, lung cancer, and hepatocellular liver carcinoma .
- Industry: Used in the production of high-end androgenic hormone medications and as an additive in cosmetic products .
Comparison with Similar Compounds
- Androsterone
- Androstanediol
- Androstenol
- Androstenone
- Estratetraenol
Uniqueness: Epiandrosterone is unique due to its weak androgenic activity and its role as a metabolite of both testosterone and dihydrotestosterone. Unlike other similar compounds, it has been shown to have specific anticancer properties and is used in the synthesis of steroidal [17,16-d]pyrimidines .
Properties
IUPAC Name |
3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481-29-8 | |
Record name | Isoandrosterone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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